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Compound of Interest

2-Chloro-4-
Compound Name:
hydroxybenzenecarboximidamide

CAS No.: 1260883-61-1

Cat. No.: B1651399

Get Quote

Part 1: Executive Summary & Molecular Identity[1]

[2]

2-Chloro-4-hydroxybenzenecarboximidamide is a functionalized benzamidine derivative
characterized by a halogenated phenolic scaffold.[1][2] It serves as a critical intermediate in the
synthesis of serine protease inhibitors (e.g., trypsin, thrombin, and Factor Xa inhibitors) and as
a fragment for structure-activity relationship (SAR) studies in medicinal chemistry.[2][3] Its dual
functionality—combining a basic amidine group with an acidic phenolic moiety—imparts unique
zwitterionic character and pH-dependent solubility profiles essential for drug formulation.[1][2]

Molecular Identity Table
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Property Detail

IUPAC Name 2-Chloro-4-hydroxybenzenecarboximidamide

2-Chloro-4-hydroxybenzamidine; 4-Hydroxy-2-
Common Synonyms o
chlorobenzamidine

CAS Registry Number 1260883-61-1

Molecular Formula C7H7CIN20

Molecular Weight 170.59 g/mol

SMILES NC(=N)clccc(O)cclCl

InChl Key BMVWDKGOYYLUKH-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1][2][8][9]

The physical behavior of this molecule is dominated by the interplay between the highly basic
amidine group and the weakly acidic phenol, modulated by the electron-withdrawing chlorine
atom at the ortho position to the amidine.[1][2]

Key Physical Properties
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Property

Value
(Experimental/Predicted)

Context & Implications

Physical State

Solid (Crystalline powder)

Typically isolated as a
hydrochloride salt due to

amidine basicity.[1][2]

Melting Point

>200 °C (Decomposes)

High lattice energy typical of
benzamidine salts.[1][2][3]

pKa (Basic)

10.5 - 11.2 (Amidine)

The 2-ClI substituent (inductive
withdrawal) slightly lowers the
pKa compared to
unsubstituted benzamidine
(11.6).[2][3]

pKa (Acidic)

8.8 — 9.2 (Phenol)

Acidity is enhanced by the
electron-withdrawing Cl and
the cationic amidine group.[1]

[2](3]

LogP (Octanol/Water)

~0.3-0.8

Low lipophilicity due to polarity;
highly soluble in aqueous
buffers at physiological pH.[1]
[2][3]

Solubility

High in DMSO, MeOH, Water
(pH<9)

Solubility decreases near the
isoelectric point (zwitterionic
form).[1][2][3]

*Values derived from substituent contribution algorithms (ACD/Labs, ChemAxon) where

specific experimental literature is sparse.

Structural Diagram: Electronic Effects

The following diagram illustrates the electronic push-pull mechanism affecting the molecule's

reactivity and pKa.
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Caption: Electronic influence of substituents on the benzamidine core.[1][2][3] The 2-Cl group
inductively destabilizes the protonated amidine, slightly lowering pKa.[1][2]

Part 3: Experimental Characterization Protocols

To ensure scientific integrity, the following protocols characterize the molecule's purity and
lonization state. These are self-validating systems designed for reproducibility.[1][2]

Protocol 1: Potentiometric pKa Determination

Objective: To accurately determine the ionization constants of the amphoteric molecule.

o Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.1 M
KCI (ionic strength adjustor).

e Titration:
o Acidify to pH 2.0 using 0.1 M HCL.[2]
o Titrate with 0.1 M carbonate-free NaOH under nitrogen atmosphere.

o Data Acquisition: Record pH vs. volume of titrant.

e Analysis: Use the Bjerrum method or Gran plot analysis to identify inflection points.[1][2]
o First Inflection: Deprotonation of the phenol (pKa ~9).[2][3]

o Second Inflection: Deprotonation of the amidinium ion (pKa ~11).[2][3]
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 Validation: The titration curve must show two distinct buffering regions. If regions overlap,
use UV-metric titration (spectrophotometric shift) for higher resolution.[1][2][3]

Protocol 2: Solubility Profiling (Shake-Flask Method)

Objective: To establish the saturation solubility in standard drug discovery solvents.

o Excess Addition: Add excess solid compound to 1 mL of solvent (Water, DMSO, Ethanol,
PBS pH 7.4).

» Equilibration: Agitate at 25°C for 24 hours.

e Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 um PVDF
membrane.

e Quantification: Analyze the supernatant via HPLC-UV (254 nm).

o Mobile Phase: 10% Acetonitrile / 90% Water (0.1% TFA).[2][3]

o Standard Curve: Prepare a 5-point calibration curve (1-100 uM) in DMSO.[2][3]
Part 4: Synthesis & Handling Logic[1][2]
Synthetic Route Logic

The most reliable synthesis of this amidine proceeds from the corresponding nitrile, 2-chloro-4-
hydroxybenzonitrile.[1][2]

e Pinner Reaction (Classic):

o React nitrile with anhydrous HCI in dry ethanol/methanol to form the imidate ester
hydrochloride.[2]

o Treat the intermediate with ammonia (NHs) in methanol to generate the amidine.[2][3]
o Hydroxylamine Route (Alternative):

o React nitrile with hydroxylamine to form the amidoxime.[2]
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o Reduce the amidoxime (Hz2/Pd-C or Zn/Acetic Acid) to the amidine.[2][3]

Storage & Stability

e Hygroscopicity: As a salt (HCI), the compound is hygroscopic.[1][2][3] Store in a desiccator at
-20°C.

» Oxidation: The phenolic group is susceptible to oxidation.[1][2] Store under inert gas
(Argon/Nitrogen).

Workflow: Purity Assessment
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Caption: Decision tree for purity validation prior to biological screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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